![molecular formula C21H30O5 B13801355 Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)
Hydrocortisone-[1,2,6,7-3H(N)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocortisone-[1,2,6,7-3H(N)] is a radiolabeled form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is labeled with tritium (3H), a radioactive isotope of hydrogen, which allows it to be used in various scientific research applications, particularly in the study of steroid metabolism and receptor binding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone-[1,2,6,7-3H(N)] involves the incorporation of tritium into the hydrocortisone molecule. This is typically achieved through catalytic hydrogenation using tritium gas. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired positions on the hydrocortisone molecule .
Industrial Production Methods
Industrial production of hydrocortisone-[1,2,6,7-3H(N)] follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle tritium gas safely and efficiently. The final product is purified to achieve high radiochemical purity, typically greater than 95% .
Análisis De Reacciones Químicas
Types of Reactions
Hydrocortisone-[1,2,6,7-3H(N)] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the hydrocortisone molecule can be oxidized to form ketones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The tritium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace tritium atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocortisone-[1,2,6,7-3H(N)] can yield prednisolone, while reduction can produce tetrahydrocortisone .
Aplicaciones Científicas De Investigación
Hydrocortisone-[1,2,6,7-3H(N)] is widely used in scientific research due to its radiolabeled nature. Some key applications include:
Chemistry: Used to study the metabolic pathways of steroids and the mechanisms of steroid synthesis.
Biology: Employed in receptor binding studies to understand the interaction of hydrocortisone with glucocorticoid receptors.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of hydrocortisone in the body.
Industry: Applied in the development of new steroid-based drugs and in quality control processes .
Mecanismo De Acción
Hydrocortisone-[1,2,6,7-3H(N)] exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparación Con Compuestos Similares
Hydrocortisone-[1,2,6,7-3H(N)] is unique due to its radiolabeled nature, which allows for precise tracking and study in various research applications. Similar compounds include:
Hydrocortisone: The non-radiolabeled form, commonly used in clinical settings.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid, more potent than hydrocortisone .
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications.
Propiedades
Fórmula molecular |
C21H30O5 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3T2,4T2,5T2,7T2 |
Clave InChI |
JYGXADMDTFJGBT-JTUIIUSKSA-N |
SMILES isomérico |
[3H]C1([C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C(=CC(=O)C(C4([3H])[3H])([3H])[3H])C1([3H])[3H])C)O)C)(C(=O)CO)O)[3H] |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


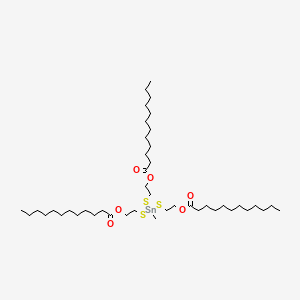

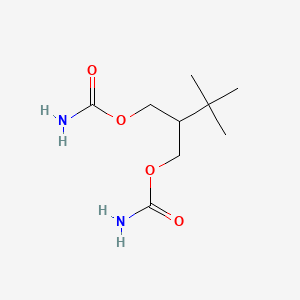
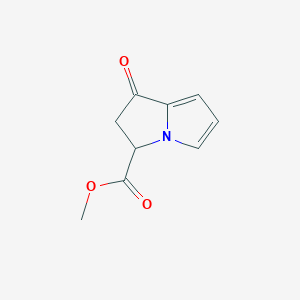
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
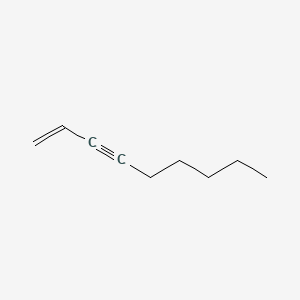
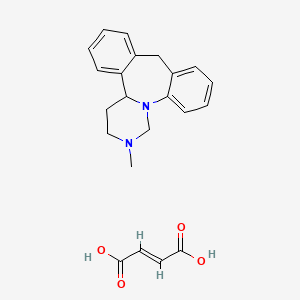
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
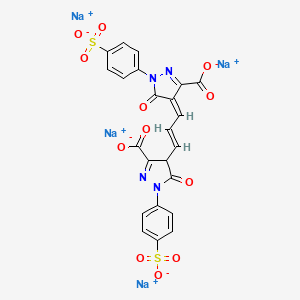

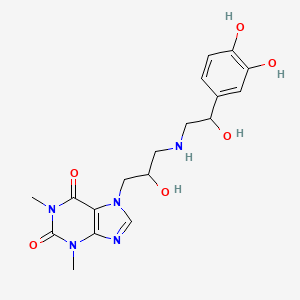
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13801327.png)

